7-Methylhypoxanthine

Descripción

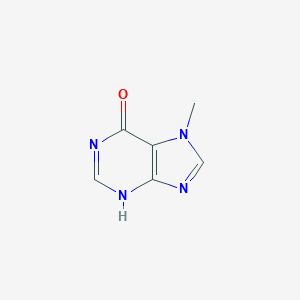

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQMKYHLDADRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143419 | |

| Record name | Hypoxanthine, 7-methyl- (VAN) (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Methylhypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1006-08-2 | |

| Record name | 1,7-Dihydro-7-methyl-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Purin-6-one, 1,7-dihydro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylhypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hypoxanthine, 7-methyl- (VAN) (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methylhypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Formation of 7 Methylhypoxanthine

Enzymatic Methylation Pathways Leading to 7-Methylhypoxanthine

The endogenous formation of this compound, a methylated purine (B94841) derivative, is primarily believed to occur through enzymatic processes. While the direct methylation of hypoxanthine (B114508) at the N7 position is a plausible route, a more likely and documented pathway involves the methylation of its corresponding nucleoside, inosine (B1671953), to form 7-methylinosine, which is subsequently converted to this compound.

Precursor Compounds and Methyltransferases Involved

The primary precursor for the enzymatic synthesis of this compound is hypoxanthine or its nucleoside form, inosine. The key enzymatic step is the transfer of a methyl group to the N7 position of the purine ring. This reaction is catalyzed by a class of enzymes known as methyltransferases.

While a specific methyltransferase dedicated to the synthesis of free this compound in mammalian cells is not yet definitively identified, strong evidence from related pathways suggests the involvement of N-methyltransferases. For instance, in the biosynthesis of caffeine (B1668208) in coffee plants, a well-characterized N-methyltransferase, xanthosine (B1684192) methyltransferase (XMT), catalyzes the methylation of xanthosine to 7-methylxanthosine (B1261978). researchgate.net This provides a strong model for the potential enzymatic methylation of inosine to 7-methylinosine.

In mammals, a family of tRNA methyltransferases, such as TRMT10A, TRMT10B, and TRMT10C, are known to methylate purine bases at various positions within tRNA molecules. researchgate.net Although their primary substrates are tRNAs, the possibility of them acting on free nucleosides cannot be entirely ruled out.

Another critical enzyme in the formation of this compound from 7-methylinosine is purine nucleoside phosphorylase (PNP). Studies have shown that 7-methylinosine is an excellent substrate for mammalian PNP. nih.gov This enzyme catalyzes the phosphorolytic cleavage of the glycosidic bond in 7-methylinosine, releasing the free base this compound and ribose-1-phosphate.

Table 1: Key Precursors and Enzymes in this compound Formation

| Precursor/Enzyme | Role in the Pathway |

| Hypoxanthine | Potential direct precursor for methylation. |

| Inosine | Primary precursor nucleoside for methylation to 7-methylinosine. |

| N-methyltransferase | Catalyzes the transfer of a methyl group to inosine. |

| Purine Nucleoside Phosphorylase (PNP) | Cleaves 7-methylinosine to release this compound. |

Role of S-Adenosylmethionine in this compound Formation

The universal methyl group donor in virtually all biological methylation reactions, including the formation of this compound, is S-Adenosylmethionine (SAM). jumedicine.comelifesciences.orgresearchgate.net SAM is synthesized from methionine and ATP. elifesciences.org In the methylation reaction, a methyltransferase facilitates the transfer of the methyl group from SAM to the acceptor molecule, in this case, the N7 position of the purine ring of inosine or hypoxanthine. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). jumedicine.comresearchgate.net

The ratio of SAM to SAH within the cell is a critical regulator of methylation reactions. High levels of SAH can act as a product inhibitor for methyltransferases, thus controlling the rate of methylation. jumedicine.com

Non-Enzymatic Formation of this compound

In addition to enzymatic pathways, there is evidence for the non-enzymatic formation of methylated purines. S-Adenosylmethionine (SAM) can, to a lesser extent, non-enzymatically methylate the ring nitrogens of purine residues in DNA and likely also free purine bases. mdpi.comnih.govfortunejournals.com This spontaneous reaction can lead to the formation of various methylated purines, including 7-methylguanine (B141273) and, plausibly, this compound from hypoxanthine. This non-enzymatic methylation is considered a potential source of spontaneous mutations if it occurs on DNA. mdpi.com

Cellular and Subcellular Localization of this compound Biosynthesis

The precise subcellular location for the biosynthesis of free this compound is not definitively established. However, based on the localization of the involved enzymes and pathways, it is likely to occur primarily in the cytoplasm.

The enzymes of the purine salvage pathway, including hypoxanthine-guanine phosphoribosyltransferase (HPRT) which interconverts hypoxanthine and inosine monophosphate, are predominantly cytosolic. researchgate.netresearchgate.netspandidos-publications.com Purine nucleoside phosphorylase (PNP) is also found in the cytoplasm. jumedicine.com

Furthermore, recent research has revealed that enzymes of the de novo purine biosynthetic pathway can assemble into dynamic, cytoplasmic, multi-enzyme complexes called "purinosomes." nih.govtandfonline.commdpi.com These structures are often found in close proximity to mitochondria, which supply some of the necessary precursors for purine synthesis. nih.govmdpi.com While this compound is a product of purine modification rather than de novo synthesis, the localization of general purine metabolism to these cytoplasmic domains suggests that its formation would also occur in this compartment. The methyl donor, SAM, is synthesized and utilized in various cellular compartments, including the cytoplasm and the nucleus. researchgate.netresearchgate.net

Metabolic Fates and Catabolism of 7 Methylhypoxanthine

Enzymatic Degradation Pathways of 7-Methylhypoxanthine

The catabolism of this compound is governed by several enzymatic processes that transform and cleave the molecule. These pathways often involve demethylation and oxidation, mirroring the degradation routes of other purine (B94841) compounds. In bacterial systems, the degradation of N-7-methylated xanthines is dominated by demethylation and C-8 oxidation processes. jmb.or.kr

Several enzymes have been identified that interact with this compound or its direct precursors. These interactions range from direct substrate catalysis to inhibition.

Xanthine (B1682287) Oxidase (XO): This key enzyme in purine degradation catalyzes the oxidation of hypoxanthines to xanthine and subsequently to uric acid. researchgate.net While direct oxidation of this compound by XO to 7-methylxanthine (B127787) is a plausible step, research more frequently highlights the role of a wide-substrate-specificity xanthine oxidase in forming methyluric acids from precursors like 7-methylxanthine in organisms such as Pseudomonas putida. scielo.br

Demethylases: In bacterial catabolism, demethylation is a critical step. For instance, in Pseudomonas putida CT25, the degradation pathway for 7-methylxanthine involves its conversion to xanthine, a process that necessitates demethylation. jmb.or.kr

Purine Nucleoside Phosphorylase (PNP): There is conflicting information regarding the interaction of PNP with this compound. One study indicates that bovine PNP can use this compound as a substrate. researchgate.net However, another study on calf spleen PNP found that this compound was not a substrate for the reverse synthetic reaction, nor did it inhibit the enzyme's primary phosphorolysis function. nih.gov The corresponding nucleoside, 7-methylinosine, is a known substrate for PNP, which cleaves it into this compound and ribose-1-phosphate. nih.gov

N-Methyl Nucleosidase: Research on enzymes from tea leaves has shown that this compound can act as an inhibitor, with a 5mM concentration reducing enzyme activity by approximately 50%. tandfonline.com

Poly(ADP-Ribose) Polymerase (PARP): this compound has been investigated as a potential inhibitor of PARP-1 and PARP-2, although it was found to be less effective than its structural analogs, 7-methylguanine (B141273) and 7-methylxanthine. actanaturae.runih.gov

Methyltransferases: The formation of methylhypoxanthines can be catalyzed by methyltransferases. In the diatom Phaeodactylum tricornutum, a methyltransferase uses S-adenosyl-methionine to methylate hypoxanthine (B114508), producing a methylhypoxanthine. cambridge.org

Table 1: Enzymes Interacting with this compound

| Enzyme | Role/Interaction with this compound | Organism/Source |

| Xanthine Oxidase (XO) | Implicated in the oxidation of methylxanthines to methyluric acids. scielo.br | Pseudomonas putida |

| Demethylases | Involved in the conversion of the precursor 7-methylxanthine to xanthine. jmb.or.kr | Pseudomonas putida |

| Purine Nucleoside Phosphorylase (PNP) | Reported as an enzyme that acts on this compound; also reported to not act as a substrate. researchgate.netnih.gov | Bovine; Calf Spleen |

| N-Methyl Nucleosidase | Acts as an inhibitor of this enzyme. tandfonline.com | Tea Leaves |

| Poly(ADP-Ribose) Polymerase (PARP) | Weakly inhibits PARP-1 and PARP-2. actanaturae.runih.gov | Human, Murine |

| Methyltransferase | Catalyzes the formation of methylhypoxanthine from hypoxanthine. cambridge.org | Phaeodactylum tricornutum |

The breakdown of this compound and its immediate precursor, 7-methylxanthine, yields several key intermediate compounds before final excretion.

The catabolic pathway in bacteria like Pseudomonas putida shows that 7-methylxanthine is first demethylated to xanthine . jmb.or.krscielo.br This is a crucial step that removes the methyl group, allowing the resulting purine base to enter the conventional degradation pathway. Following its formation, xanthine is oxidized by xanthine oxidase to produce uric acid . jmb.or.krscielo.br An alternative pathway involves the direct oxidation of methylxanthines, such as 7-methylxanthine, to form methyluric acids . scielo.br

Table 2: Key Metabolites in the Catabolism of 7-Methylated Purines

| Metabolite | Precursor | Role in Pathway |

| Xanthine | 7-Methylxanthine | Product of demethylation, enters the main purine degradation pathway. jmb.or.krscielo.br |

| Uric Acid | Xanthine | The final product of xanthine oxidation in many organisms. jmb.or.krscielo.br |

| Methyluric Acids | 7-Methylxanthine | Product of the direct oxidation of the methylated purine ring. scielo.br |

Excretion Pathways of this compound and its Metabolites

The primary route for the elimination of this compound and its metabolic byproducts from the body is through the kidneys and subsequent urinary excretion. google.com Studies involving the intake of Pu-erh tea, a source of methylxanthines, have shown that this compound can reach its maximum concentration levels in urine approximately six hours after consumption. google.com Urinary analysis is a common method for detecting various methylated purines, including 7-methylguanine and 1-methylhypoxanthine (B72709), which can sometimes serve as markers of metabolic turnover. nih.govresearchgate.net

Interactions of this compound with Broader Purine Metabolism

The metabolism of this compound is intricately linked with the general purine metabolic network. It is considered an intermediate in purine catabolism. ontosight.ai Its origins are often traced back to dietary methylxanthines. Caffeine (B1668208) (1,3,7-trimethylxanthine) and theobromine (B1682246) (3,7-dimethylxanthine) are metabolized, partly by the enzyme CYP1A2, into various compounds, including 7-methylxanthine, a direct precursor to this compound. wikipedia.orghmdb.ca

Biological Roles and Physiological Significance of 7 Methylhypoxanthine

Role in Purine (B94841) Nucleotide and Nucleic Acid Metabolism

7-Methylhypoxanthine is a methylated purine derivative that plays a role as an intermediate in the catabolism of purine nucleotides. ontosight.ai Purine metabolism is a fundamental biological process involving the synthesis and breakdown of purine nucleotides, which are essential components of nucleic acids (DNA and RNA), energy carriers (like ATP), and signaling molecules.

In certain metabolic contexts, elevated concentrations of hypoxanthine (B114508) can lead to an increase in the levels of this compound. researchgate.netnih.gov For instance, studies have shown that under hypoxic conditions, which can lead to perturbed purine metabolism, there may be an increase in the formation of this compound. nih.gov However, it is important to note that this compound itself is not a substrate for the enzyme purine-nucleoside phosphorylase in the reverse synthetic reaction, nor does it inhibit the phosphorolysis reaction catalyzed by this enzyme. nih.gov

The methylation of nucleobases, including the formation of this compound, is a critical aspect of nucleic acid modification. oup.com These modifications can influence the structure and function of RNA molecules, thereby affecting cellular processes such as mRNA and rRNA maturation, ribosome assembly, and the translation of the genetic code. oup.com While much of the research has focused on 7-methylguanine (B141273), the presence of this compound points to the complexity of purine metabolism and modification.

Impact on Cellular Processes and Signaling

The methylation of purine bases, leading to compounds like this compound, can have significant impacts on various cellular processes and signaling pathways. Methylated purines are involved in a wide range of cellular functions, from the regulation of gene expression to the modulation of enzyme activity. oup.comglpbio.com

For example, 7-methylguanine, a closely related compound, is known to be a metabolite of DNA methylation and can be generated by methylating agents. glpbio.comcaymanchem.com It is used as a probe to study protein-DNA interactions. caymanchem.com The dysregulation of such methylated nucleosides has been linked to various diseases, highlighting the importance of maintaining a balance in their metabolism. nih.gov

Furthermore, certain bioactive metabolites from marine organisms, which are derivatives of purines like hypoxanthine and are often alkylated at the N-7 position, have been shown to interfere with cellular processes required for proliferation. mdpi.com These compounds can interact with a variety of cellular targets, including ATP-dependent transmembrane ion pumps and protein kinases, suggesting that N-7 substituted purines can have broad effects on cellular signaling. mdpi.com

Modulatory Effects on Enzyme Activities

While direct studies on this compound's effect on Poly(ADP-Ribose) Polymerase (PARP) are limited, research on the closely related compound 7-methylguanine (7-MG) provides significant insights. 7-MG has been identified as a competitive inhibitor of the DNA repair enzymes PARP1 and PARP2. nih.gov PARP enzymes play a crucial role in DNA repair and cell signaling by synthesizing poly(ADP-ribose) from NAD+. nih.govmdpi.com

The inhibitory action of 7-MG on PARP-1 occurs through competition with the substrate NAD+. researchgate.net Molecular studies have shown that 7-MG binds to the active site of PARP-1 through hydrogen bonds and nonpolar interactions with specific amino acid residues. researchgate.net This binding prevents the catalytic activity of PARP, leading to the nonproductive trapping of PARP-1 on nucleosomes and hindering the repair of DNA damage. researchgate.net By inhibiting PARP, compounds like 7-MG can indirectly affect the levels of ADP-ribose polymers, which in turn can influence the activity of other enzymes involved in DNA repair, such as Poly(ADP-ribose) glycohydrolase (PARG). scbt.com

The modulation of PARP activity by small molecules has significant therapeutic implications, particularly in cancer treatment. mdpi.comnih.gov

Adenosine (B11128) deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. aging-us.comsynnovis.co.uksigmaaldrich.com These products are further metabolized, with inosine being converted to hypoxanthine. aging-us.com

ADA activity is crucial for lymphocyte function, and its deficiency leads to severe combined immunodeficiency (SCID). synnovis.co.uk Conversely, elevated ADA levels are associated with certain diseases. sigmaaldrich.comreumatologiaclinica.org The intricate balance of purine metabolites is therefore essential for normal cellular function.

Interaction with Membrane Systems and Cellular Integrity

The interaction of methylated purines with cellular membranes is an area of growing interest. The plasma and endosomal membranes act as selective barriers, and the ability of molecules to interact with or cross these membranes is crucial for their biological activity. rsc.org

Bioactive metabolites from marine sponges, which are often derivatives of purines such as adenine (B156593) or hypoxanthine with a substituent at the N-7 position, have been shown to possess cytotoxic properties. mdpi.com These compounds can affect transmembrane ion pumps, suggesting a direct interaction with membrane systems. mdpi.com For example, agelasines, which are N-7 substituted purine derivatives, have been found to affect Na+, K+-ATPase, and Ca2+-ATPase. mdpi.com

While specific data on the interaction of this compound with membrane systems is not extensively available, the behavior of structurally similar N-7 substituted purines suggests that it may also have the potential to interact with and modulate the function of cellular membranes, thereby affecting cellular integrity. mdpi.com Such interactions can be critical for the cellular uptake and biological effects of these compounds.

7 Methylhypoxanthine in Health and Disease

Association with Neoplastic Conditions and Cellular Proliferation

The link between 7-methylhypoxanthine and cancer is primarily centered on its status as a modified purine (B94841) base, with altered levels often reflecting changes in cellular metabolism and nucleic acid turnover associated with malignancy.

Elevated Levels as Potential Non-Specific Cancer Markers

Tumor markers are substances, often proteins, that can be found in bodily fluids or tissues and may be elevated in the presence of cancer. oncodaily.com However, many tumor markers are not specific to cancer and can be elevated due to other health issues. oncodaily.comoncolink.org

Elevated urinary levels of methylated purines, including 1-methylhypoxanthine (B72709) and 7-methylguanine (B141273), have been observed in animal models of cancer. nih.govebi.ac.uk In one study, Sprague-Dawley rats with Yoshida Sarcoma showed a significant increase in the urinary excretion of these compounds just two days after tumor injection. nih.govebi.ac.uk These methylated purines are considered non-specific cancer markers, meaning their elevated presence suggests the possibility of cancer but is not definitive. oncolink.orgnih.govebi.ac.uk Similarly, studies in the 1970s noted increased urinary concentrations of several methylated purines, including 1-methylhypoxanthine, in patients with hepatocellular carcinoma. wjgnet.com

It is important to note that while these markers can indicate the presence of a tumor, they are not always reliable for early-stage detection. oncolink.org For instance, carcinoembryonic antigen (CEA), a marker for colon cancer, is not elevated in all cases, particularly in the early stages. oncolink.org

Implications in Tumor RNA Methylation and Turnover

The increased excretion of methylated purines like 7-methylguanine and 1-methylhypoxanthine in the presence of tumors is thought to be related to both an increased turnover of tumor RNA and a higher degree of RNA methylation. nih.govebi.ac.uk RNA methylation is a form of epigenetic modification that can regulate gene expression and has been implicated in the development and progression of various cancers. nih.gov

Analysis of tumor RNA has revealed that it contains more methyl groups compared to the RNA of healthy liver tissue in control rats. nih.govebi.ac.uk This suggests that the cancerous state is associated with hypermethylation of RNA. When this highly methylated RNA is broken down, it releases modified bases like 7-methylguanine, which are then excreted in the urine. nih.govebi.ac.uk The process of RNA methylation, including modifications like 7-methylguanosine (B147621) (m7G), plays a significant role in tumorigenesis. nih.gov

Involvement in Organ-Specific Pathologies

Beyond its association with cancer, altered levels of this compound have been noted in other specific pathological conditions, including high-altitude pulmonary edema and chronic liver diseases.

Altered Levels in High-Altitude Pulmonary Edema (HAPE)

High-altitude pulmonary edema (HAPE) is a life-threatening condition that can affect individuals who rapidly ascend to high altitudes, typically above 2,500 meters. researchgate.netwikipedia.org It is a form of non-cardiogenic pulmonary edema, meaning it is not caused by heart failure. nih.govnih.gov Symptoms can include a persistent dry cough, shortness of breath even at rest, fatigue, and cyanosis (bluish discoloration of the skin). wikipedia.org

Metabolomic studies have been employed to identify potential biomarkers for HAPE. researchgate.net In patients with HAPE, elevated levels of hypoxanthine (B114508) have been observed, which is a precursor in the purine biosynthesis pathway. researchgate.net This increase in hypoxanthine is thought to be a result of tissue hypoxia (lack of oxygen). researchgate.net The rise in hypoxanthine concentrations may, in turn, lead to an increase in its methylated derivative, this compound. researchgate.net

Table 1: Metabolites Altered in High-Altitude Pulmonary Edema (HAPE)

| Metabolite | Change in HAPE | Potential Implication |

|---|---|---|

| Hypoxanthine | Elevated | Indicates tissue hypoxia |

| This compound | Potentially Elevated | Resulting from increased hypoxanthine |

| Theophylline (B1681296) | Potentially Elevated | Linked to hypoxanthine metabolism |

Considerations in Chronic Liver Diseases

Chronic liver disease is a significant global health issue that can progress from inflammation to fibrosis, cirrhosis, and hepatocellular carcinoma. xiahepublishing.com Metabolomics studies of urine samples from patients with chronic hepatitis B have revealed significant alterations in several metabolic pathways. xiahepublishing.com

One of the key metabolites found to be significantly altered in these patients is 2-methylhypoxanthine. xiahepublishing.comwindows.net This suggests a disruption in the metabolism of amino sugars and nucleotide sugars in individuals with chronic liver disease. xiahepublishing.com In addition to 2-methylhypoxanthine, other metabolites like biotin (B1667282) sulfoxide (B87167) and D-glucosaminyl glucoside were also found to be significantly changed in patients with chronic hepatitis B compared to healthy individuals. xiahepublishing.com

Pharmacological Activities of this compound and its Derivatives

This compound and other methylated purines, known as methylxanthines, exhibit a range of pharmacological activities.

Derivatives of methylxanthines have been investigated for their therapeutic potential. For example, 6-thiocaffeine (B1664699) and 6-thiotheophylline, which are thioderivatives of methylxanthines, have shown relaxant effects on guinea-pig trachea in vitro, suggesting potential applications in conditions like asthma. nih.gov These derivatives appear to have a complex mechanism of action, potentially involving adenosine (B11128) receptors and L-type calcium channels. nih.gov

Furthermore, research has explored the ability of purine derivatives to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and can be targets for cancer therapy. nih.gov In one study, 7-methylguanine, a related methylated purine, was found to be an effective inhibitor of both PARP-1 and PARP-2. nih.gov The study also synthesized and tested this compound for its PARP inhibitory activity. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3-Dimethyluric acid |

| 1-methylguanine |

| 1-methylhypoxanthine |

| 2-methylhypoxanthine |

| 6-thiocaffeine |

| 6-thiotheophylline |

| 7-ethylguanine |

| 7-methylguanine |

| This compound |

| 7-methylxanthine (B127787) |

| Adenine (B156593) |

| Biotin sulfoxide |

| Carcinoembryonic antigen (CEA) |

| D-glucosaminyl glucoside |

| Guanine |

| Hypoxanthine |

| N-dimethylguanine |

| Theophylline |

Anti-inflammatory Properties

Emerging research suggests that this compound possesses notable anti-inflammatory properties. ontosight.ai Its mechanisms of action appear to be multifaceted, involving the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.

One area of investigation has been its potential role in mitigating inflammation associated with metabolic and neurological conditions. In studies involving animal models of depression, a condition often linked with heightened inflammatory responses, the administration of Ziyan green tea, which contains various metabolites including this compound, was found to reduce levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in brain tissues. frontiersin.org Subsequent analysis revealed significant negative correlations between the presence of certain gut microbiota (Enterorhabdus and Desulfovibrio), levels of this compound, and the inflammatory markers IL-6 and TNF-α. frontiersin.orgnih.gov This suggests that this compound may contribute to the reduction of these pro-inflammatory factors. frontiersin.orgnih.gov

Further supporting its anti-inflammatory potential, studies on Chaigui granules, a traditional Chinese medicine formulation, have shown that it can alleviate immune inflammation in rats with induced depression-like behaviors. acs.org Metabolomic analysis of peripheral blood mononuclear cells (PBMCs) from these rats identified this compound as one of the key metabolites that were regulated by the treatment. acs.orgsemanticscholar.org The treatment led to a decrease in pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α, and an increase in anti-inflammatory cytokines like IL-2 and IL-10. acs.org

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies. plos.orgbiorxiv.org While direct studies on this compound's effect on NF-κB are limited, related compounds have been shown to inhibit this pathway. biorxiv.org For instance, guanosine (B1672433) has been reported to reduce inflammatory cytokine production by inhibiting NF-κB signaling. biorxiv.org This suggests a potential mechanism through which purine derivatives like this compound might exert their anti-inflammatory effects.

Table 1: Research Findings on the Anti-inflammatory Properties of this compound

| Study Focus | Model | Key Findings | Associated Inflammatory Markers | Reference |

|---|---|---|---|---|

| Antidepressant effects of Ziyan green tea | Chronic unpredictable mild stress (CUMS) mice | This compound was correlated with reduced levels of pro-inflammatory factors. | IL-6, TNF-α | frontiersin.orgnih.gov |

| Mechanisms of Chaigui granules in treating depression | CUMS rats | This compound was a regulated metabolite in PBMCs following treatment that reduced inflammation. | IL-1β, IL-6, TNF-α, IL-2, IL-10 | acs.orgsemanticscholar.org |

Antioxidant Effects

In addition to its anti-inflammatory roles, this compound is also recognized for its antioxidant effects. ontosight.ai Antioxidants are crucial for mitigating cellular damage caused by reactive oxygen species (ROS), which are highly reactive molecules that can lead to oxidative stress if their levels become excessive. nih.govfrontiersin.org Oxidative stress is implicated in the pathophysiology of numerous diseases. frontiersin.org

The antioxidant mechanism of many natural compounds involves scavenging free radicals and inhibiting enzymes that produce ROS. mdpi.comnih.gov While the specific mechanisms for this compound are still under investigation, its chemical structure as a purine derivative suggests a potential to participate in redox reactions and neutralize free radicals. hmdb.ca

Metabolomic studies have linked this compound to pathways that are critical for cellular antioxidant defense. For example, purine metabolism, in which this compound is an intermediate, has been shown to provide antioxidant defense. scispace.com Research on conditions associated with oxidative stress, such as chronic obstructive pulmonary disease (COPD), has noted alterations in the levels of purine metabolites, including this compound. researchgate.net

Furthermore, studies on the therapeutic effects of certain herbal formulations have indirectly pointed to the antioxidant potential of this compound. For instance, in studies investigating the effects of Chaigui granules on depression, where oxidative stress is a contributing factor, this compound was identified as a key differential metabolite. semanticscholar.org The treatment was associated with the regulation of purine metabolism, a pathway with known antioxidant functions. semanticscholar.orgscispace.com

Table 2: Research Findings on the Antioxidant Effects of this compound

| Study Context | Key Observation | Potential Mechanism | Reference |

|---|---|---|---|

| General Pharmacological Activities | Identified as having antioxidant effects. | Not specified. | ontosight.ai |

| Metabolomic studies in disease | Alterations in this compound levels are observed in conditions with oxidative stress. | Involvement in purine metabolism, which has antioxidant functions. | scispace.comresearchgate.net |

| Herbal medicine research (Chaigui granules) | This compound is a regulated metabolite in a treatment that modulates purine metabolism. | Regulation of purine metabolism, a pathway linked to antioxidant defense. | acs.orgsemanticscholar.org |

Analytical Methodologies for 7 Methylhypoxanthine Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for the separation and analysis of 7-Methylhypoxanthine. Different chromatographic methods, including liquid chromatography, gas chromatography, and thin-layer chromatography, have been successfully applied.

Liquid Chromatography (LC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and other methylxanthines. Reverse-phase HPLC is a common approach, utilizing a nonpolar stationary phase and a polar mobile phase. For instance, a successful separation of xanthines has been achieved using a Purospher® STAR RP-C18 endcapped column (10 cm x 3.0 mm, 3 µm particles). This method employs a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol, with UV detection at 270 nm. Another established method for the separation of methylxanthines, including 7-methylxanthine (B127787), utilizes a LiChrosorb RP-18 column with a mobile phase of aqueous trifluoroacetic acid and acetonitrile.

For enhanced separation efficiency and speed, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry is often the method of choice, particularly for complex samples like plasma. These methods typically require sample preparation, such as deproteinization, to remove interfering biomolecules.

Table 1: Exemplary HPLC Conditions for Xanthine (B1682287) Analysis

| Parameter | Condition |

| Column | Purospher® STAR RP-C18 endcapped (10 cm x 3.0 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 2.5% B for 2 min, then to 40% B in 10 min |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 270 nm |

| Injection Volume | 1 µL |

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polar and non-volatile nature of this compound, derivatization is a prerequisite for GC analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability.

A common derivatization technique for compounds containing active hydrogens, such as in this compound, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This derivatization renders the molecule more volatile and amenable to GC separation and subsequent detection by mass spectrometry (GC-MS). While specific GC methods for this compound are not extensively detailed in readily available literature, the general approach for related purine (B94841) and xanthine derivatives involves their conversion to TMS derivatives followed by analysis on a suitable GC column.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and versatile method for the separation and identification of this compound. This technique is particularly useful for screening and qualitative analysis. In a study analyzing various methylxanthines, the behavior of 7-methylxanthine was investigated on silica (B1680970) gel plates with different mobile phase compositions. The retention factor (Rf) values, which are characteristic for a compound under specific chromatographic conditions, were determined.

For instance, on silica gel plates, the Rf values of 7-methylxanthine vary depending on the polarity of the mobile phase. A more polar mobile phase will generally result in a higher Rf value. One study reported the separation of methylxanthines on silica gel F254 TLC plates using a mobile phase of chloroform-dichloromethane-isopropanol (4:2:1 v/v/v).

Table 2: Reported Rf Values for 7-Methylxanthine on Silica Gel with Different Mobile Phases

| Mobile Phase Composition | Rf Value |

| Chloroform-Acetone (9:1) | ~0.1 |

| Chloroform-Acetone (8:2) | ~0.2 |

| Heptane-Ethyl Acetate (7:3) | ~0.05 |

| Heptane-Ethyl Acetate (6:4) | ~0.1 |

Spectrometric Approaches

Spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of this compound. Mass spectrometry and UV spectroscopy are the most prominently used methods in this regard.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), provides high sensitivity and selectivity for the analysis of this compound. Electrospray ionization (ESI) is a commonly used ionization technique, typically operated in the positive ion mode for methylxanthines.

For quantitative studies, tandem mass spectrometry (MS/MS) is often employed in the multiple reaction monitoring (MRM) mode. This technique involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion that is formed upon fragmentation of the precursor. This highly specific detection method minimizes interferences from the sample matrix. While specific MRM transitions for this compound are determined empirically for each instrument and method, the precursor ion would correspond to its protonated molecule [M+H]⁺. The selection of characteristic product ions would be based on the fragmentation pattern of the this compound molecule.

Ultraviolet (UV) Spectroscopy for Analysis

Ultraviolet (UV) spectroscopy is a valuable tool for the detection and quantification of this compound, owing to the presence of a chromophore in its purine ring structure. The UV spectrum of a compound is characterized by its wavelength of maximum absorption (λmax). For the analysis of xanthine derivatives, a common detection wavelength used in HPLC is around 270 nm. Another study focusing on purine derivatives selected a wavelength of 218 nm for HPLC detection of a mixture of compounds.

Infrared (IR) Spectroscopy for Structural Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. thermofisher.com It operates on the principle that covalent bonds within a molecule are not rigid but rather vibrate at specific frequencies. thermofisher.com When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. thermofisher.com This absorption pattern creates a unique spectral "fingerprint" that allows for the structural elucidation of a compound.

In the context of this compound, IR spectroscopy provides valuable information about its molecular framework. The spectrum reveals characteristic absorption bands that confirm the presence of specific chemical bonds. For instance, the stretching vibrations of N-H and C=O groups within the purine ring system produce distinct peaks. By comparing the experimental spectrum of a sample to that of a known standard or to calculated frequencies, researchers can confirm the identity and integrity of this compound.

High-resolution IR spectra, often obtained by isolating molecules in an inert matrix like argon at low temperatures, allow for detailed analysis of vibrational modes. The table below presents key vibrational frequencies observed for this compound, providing insight into its structural components.

Table 1: Infrared (IR) Spectral Data for this compound

This table details the observed vibrational frequencies for this compound isolated in an Argon matrix, with assignments corresponding to specific molecular vibrations.

| Vibrational Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|

| 3468 | ν(NH) - N-H Stretching |

| 1719 | ν(C=O) - C=O Stretching |

| 1623 | Ring Skeletal Vibration |

| 1580 | Ring Skeletal Vibration |

| 1321 | δ(CH) - C-H Bending |

| 1252 | Ring Skeletal Vibration |

| 1175 | δ(CH) - C-H Bending |

Data sourced from high-resolution IR spectroscopy studies.

Immunoassay-Based Detection Methods

Immunoassay-based methods are highly sensitive and specific techniques designed for the detection and quantification of substances, often in complex biological fluids. thermofisher.com These assays rely on the principle of the specific binding interaction between an antibody and its corresponding antigen. serion-diagnostics.de The enzyme-linked immunosorbent assay (ELISA) is one of the most common immunoassay formats. thermofisher.com

For a small molecule like this compound, a competitive ELISA is the most suitable format. bmglabtech.com The development of such an assay involves several key steps:

Hapten Synthesis: this compound is too small to elicit an immune response on its own. It must first be chemically conjugated to a larger carrier protein, thereby becoming a hapten, to produce antibodies. nih.gov

Antibody Production: An animal is immunized with the hapten-carrier conjugate to produce monoclonal or polyclonal antibodies that specifically recognize the this compound molecule. nih.gov

Assay Development: A microtiter plate is coated with a known amount of antibody. The sample containing an unknown amount of this compound is then added along with a fixed amount of enzyme-labeled this compound. The free and labeled molecules compete for the limited antibody binding sites. bmglabtech.com

Signal Detection: After a washing step, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., colorimetric, fluorescent, or chemiluminescent). cellsignal.com The signal intensity is inversely proportional to the concentration of this compound in the sample. bmglabtech.com

While specific commercial ELISA kits for this compound are not widely available, kits for structurally similar methylated purines, such as N7-methylguanosine (m7G), demonstrate the feasibility of this approach. raybiotech.com An m7G ELISA, for instance, is a competitive immunoassay used to quantify m7G in samples like urine and plasma with high sensitivity. raybiotech.com A similar methodology could be applied to develop a robust and high-throughput screening tool for this compound in research and clinical settings.

Metabolomic Profiling Techniques for Systemic Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov It provides a functional readout of the physiological state of a biological system. Given that this compound is a product of methylxanthine metabolism, metabolomic profiling is an essential tool for understanding its systemic role, its relationship with precursors like caffeine (B1668208) and theobromine (B1682246), and its downstream metabolic fate. hmdb.ca

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in metabolomics due to its non-destructive nature, high reproducibility, and ability to provide detailed structural information on metabolites in a complex mixture with minimal sample preparation. nih.gov The principle of NMR is based on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. nih.gov The precise frequency, known as the chemical shift, is unique to each nucleus's chemical environment, allowing for the identification of different molecules. nih.gov

In the context of this compound analysis, ¹H-NMR (proton NMR) is particularly powerful. It can simultaneously detect and quantify numerous metabolites in biological samples like urine or plasma. Studies have successfully used ¹H-NMR to identify and quantify the parent compound, hypoxanthine (B114508), as a key oncometabolite in breast cancer research, demonstrating the technique's utility in identifying crucial purine metabolites in disease states. nih.govku.ac.ae The characteristic signals, or peaks, in an NMR spectrum correspond to specific protons within the this compound molecule.

Table 2: Experimental ¹H-NMR Chemical Shifts for this compound

This table lists the proton (¹H) NMR chemical shifts for this compound, which are used for its specific identification in metabolomic studies. hmdb.ca The solvent and spectrometer frequency can influence exact shift values.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| H-8 (C8-H) | 8.00 | Singlet |

| H-2 (C2-H) | 7.87 | Singlet |

| CH₃ (N7-CH₃) | 3.82 | Singlet |

Data obtained from experimental spectra in DMSO-d6. hmdb.ca

Integration of GC-MS and LC-MS in Metabolomics Studies

To achieve comprehensive coverage of the metabolome, researchers often integrate Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These two platforms are complementary, as they are suited for analyzing different classes of metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of small, volatile, and thermally stable compounds. For non-volatile metabolites like this compound, a chemical derivatization step is required to increase their volatility and thermal stability. This process enhances their suitability for GC separation. GC-MS offers high chromatographic resolution and produces reproducible mass spectra that can be matched against extensive libraries for confident compound identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing a broader range of metabolites, including non-volatile and thermally labile compounds, without the need for derivatization. It is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS/MS, a variation using tandem mass spectrometry, can provide even greater specificity and structural information, making it a powerful tool for quantifying low-abundance metabolites like this compound in complex biological matrices. nih.govenghusen.dk Methods have been developed using LC-MS/MS for the sensitive quantification of caffeine and its various metabolites, including other methylxanthines, in urine and plasma. enghusen.dkrjptonline.org

By integrating GC-MS and LC-MS, researchers can capture a more complete picture of the metabolic pathways involving this compound, from its dietary precursors to its excretion products, providing a holistic view of its systemic impact.

Future Directions and Research Gaps

Elucidation of Novel Enzymatic Pathways

The biogenesis of 7-Methylhypoxanthine is primarily understood through its role as a metabolite of dietary methylxanthines like caffeine (B1668208) and theobromine (B1682246). hmdb.camdpi.com In microorganisms such as Pseudomonas putida, the degradation of caffeine to xanthine (B1682287) involves a series of N-demethylase enzymes, with 7-methylxanthine (B127787) appearing as an intermediate. nih.gov In plants, the biosynthesis of caffeine in tea and coffee involves the enzyme N-methyl nucleosidase, which hydrolyzes 7-methylxanthosine (B1261978) to produce 7-methylxanthine. tandfonline.com

However, these pathways may not represent the full picture of this compound metabolism, particularly in mammals. Research has pointed to the metabolism of S-adenosylmethionine (SAM) leading to the formation of (7-methyl)hypoxanthine in the context of certain diseases, suggesting pathways independent of dietary caffeine. mdpi.comnih.gov Furthermore, studies in marine diatoms have identified a methyltransferase that can methylate hypoxanthine (B114508), producing a methylhypoxanthine, hinting at diverse and uncharacterized enzymatic pathways in other organisms. cambridge.org

A significant research gap exists in identifying and characterizing the specific human enzymes responsible for the synthesis and degradation of this compound outside of the established caffeine metabolism pathway. Future research should focus on discovering these novel enzymatic routes, which will be fundamental to understanding the compound's endogenous regulation and its links to human health and disease.

High-Resolution Mapping of this compound in Biological Systems

Current knowledge of this compound distribution in biological systems is largely derived from metabolomics studies of biofluids such as urine, blood, and plasma, as well as fecal and tissue samples. google.comnih.govnih.govfrontiersin.org These studies, typically employing mass spectrometry-based techniques, have successfully quantified the compound's concentration and identified its association with various conditions. nih.gov

However, this "mapping" is at a systemic or bulk-tissue level. A major frontier in understanding the function of any metabolite is to determine its precise location within tissues and subcellular compartments. There is a pressing need for high-resolution mapping techniques that can visualize the spatial distribution of this compound. Advanced technologies like imaging mass spectrometry could pinpoint whether the compound accumulates in specific cell types or organelles within a heterogeneous tissue environment. This level of spatial resolution is crucial for connecting the presence of this compound to specific cellular processes and for understanding its localized effects in both healthy and diseased states.

Comprehensive Assessment of Physiological and Pathological Roles

Numerous studies have reported significant changes in the levels of this compound in a variety of pathological states, positioning it as a molecule of interest in disease processes. For instance, elevated serum levels have been observed in patients with severe aortic stenosis and high-altitude pulmonary edema (HAPE). mdpi.comnih.govnih.govresearchgate.net Its concentration is also altered in the context of chronic kidney disease, metabolic dysfunction-associated steatotic liver disease (MASLD), and certain cancers. hmdb.canih.govmdpi.comnih.gov In animal models of depression, fecal this compound levels were correlated with neuroinflammatory markers and changes in the gut microbiota. frontiersin.org

Despite these strong correlations, the precise role of this compound in these conditions is unknown. It is unclear whether the compound is a passive bystander, a consequential marker of metabolic disruption, or an active participant in the pathophysiology. A critical research gap is the lack of functional studies to determine the biological activity of this compound. Future investigations must move beyond correlation to causation, employing in vitro and in vivo models to assess its direct effects on cellular signaling, gene expression, and physiological function. A comprehensive assessment is needed to clarify its role as either a benign metabolite or a bioactive molecule with physiological and pathological consequences.

| Condition | Biological Sample | Observed Change in this compound | Reference(s) |

| Severe Aortic Stenosis | Serum | Increased | mdpi.comnih.gov |

| High-Altitude Pulmonary Edema (HAPE) | Serum | Increased | nih.govresearchgate.net |

| Depression (Animal Model) | Feces | Correlated with biochemical indicators | frontiersin.org |

| Yoshida Tumour (Rat Model) | Urine | Increased | nih.gov |

| Chronic Kidney Disease | Plasma | Detected in dialysis patients | nih.gov |

| Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | Plasma / Stool | Altered | mdpi.com |

| Breast Cancer | Serum | Implicated in altered caffeine metabolism pathway | nih.gov |

| Colorectal Cancer | Feces | Associated with disease | hmdb.ca |

Development of Advanced Analytical Techniques

The detection and quantification of this compound currently rely on established analytical chemistry platforms, most notably high-performance liquid chromatography (HPLC) and mass spectrometry, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govxiahepublishing.comxiahepublishing.com These methods offer high sensitivity and are the cornerstone of metabolomics research. xiahepublishing.comxiahepublishing.com However, they often require extensive sample preparation and can be subject to challenges such as ion suppression and issues with reproducibility. google.comxiahepublishing.com

Future progress in understanding the dynamics of this compound will benefit from the development of next-generation analytical techniques. There is a need for methods that can measure the compound in real-time and in situ, potentially through the creation of specific biosensors. Innovations in mass spectrometry, such as improved ionization techniques or computational prediction of mass spectra, could enhance identification and quantification, especially for low-abundance species. nih.gov Furthermore, the development of novel chemical probes or antibody-based methods, similar to those created for detecting other modified purines like 7-methylguanosine (B147621), could provide new ways to quantify and visualize this compound in complex biological samples. nih.govtandfonline.com

Exploration of Therapeutic Potential and Biomarker Applications

The consistent association of altered this compound levels with numerous diseases strongly suggests its potential as a clinical biomarker. centralasianstudies.org It has been identified as part of a panel of metabolites that can distinguish patients with HAPE and has been noted as a potential marker in cancer and depression. nih.govnih.govacs.org Future research should focus on validating its utility in large patient cohorts to assess its sensitivity and specificity for diagnosing diseases, predicting prognosis, or monitoring treatment responses. Its role as a non-specific cancer marker was suggested decades ago, a finding that merits re-evaluation with modern technology. nih.gov

Beyond its biomarker potential, the therapeutic relevance of this compound is a vast and almost entirely unexplored area. While related purine (B94841) compounds, such as 7-methylguanine (B141273), have been investigated for their ability to inhibit enzymes like poly(ADP-ribose) polymerase (PARP) for cancer therapy, this compound itself has not been systematically screened for pharmacological activity. actanaturae.ru A significant research gap exists in evaluating whether this compound possesses any therapeutic properties. Future studies should explore its interaction with various receptors, enzymes, and signaling pathways to determine if it could be a lead compound for drug development or a target for therapeutic intervention.

Q & A

Q. What are the established synthesis methods for 7-Methylhypoxanthine, and how can researchers optimize reaction yields?

Methodological Answer: this compound is typically synthesized via methylation of hypoxanthine derivatives. A common approach involves reacting N(1)-blocked hypoxanthine (e.g., 1-oxy-2-picolyl derivatives) with methyl iodide in alcoholic sodium ethoxide under reflux. This method ensures selective methylation at the N7 position . To optimize yields:

Q. How can UV-Vis and IR spectroscopy distinguish the tautomeric forms of this compound?

Methodological Answer: The keto-enol tautomerism of this compound can be resolved using:

- UV-Vis Spectroscopy : Compare absorption maxima in aqueous vs. nonpolar solvents. The 6-keto tautomer dominates in aqueous solutions, showing a characteristic peak near 248 nm .

- IR Spectroscopy : Analyze NH stretching regions (3400–3500 cm⁻¹). The absence of strong NH stretches in vapor-phase spectra confirms the keto form, while aqueous-phase spectra may show residual enolic NH bands .

Key Data: IR bands at 3548 cm⁻¹ and 3438 cm⁻¹ in vapor-phase spectra indicate tautomeric stability .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectroscopic data for this compound tautomerism across different phases?

Methodological Answer: Contradictions arise when UV spectra suggest similar tautomeric distributions in vapor and aqueous phases, while IR data provide clearer differentiation. To resolve this:

- Use multivariate analysis (e.g., principal component analysis) to correlate spectral features across techniques.

- Conduct temperature-dependent studies to observe tautomeric shifts under controlled conditions.

- Validate findings with computational chemistry (e.g., DFT calculations) to model tautomeric equilibria .

Key Insight: IR data are more conclusive due to direct detection of NH/OH groups, whereas UV spectra may overlap with solvent effects .

Q. What experimental designs are suitable for studying this compound’s role in enzymatic pathways (e.g., xanthine dehydrogenase)?

Methodological Answer: To investigate enzymatic interactions:

- Enzyme Kinetics : Measure substrate specificity using purified xanthine dehydrogenase. Monitor activity via UV absorbance changes (e.g., NADH production at 340 nm) .

- Competitive Inhibition Assays : Compare inhibition constants (Ki) of this compound with natural substrates (e.g., hypoxanthine).

- Structural Analysis : Use X-ray crystallography or NMR to map binding interactions in enzyme-active sites.

Key Data: Hypoxanthine derivatives show competitive inhibition with Ki values in the micromolar range .

Q. How can researchers validate the purity of this compound for biochemical assays?

Methodological Answer:

- HPLC-PDA : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5). Monitor purity at 254 nm; retention time should match reference standards.

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 151.05 for C₆H₆N₄O).

- Elemental Analysis : Verify C, H, N, and O percentages within ±0.3% of theoretical values .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s stability under varying pH conditions?

Methodological Answer:

- Robust Regression Models : Account for outliers in stability studies (e.g., degradation rates at pH 2–12).

- ANOVA with Post Hoc Tests : Compare mean degradation rates across pH groups.

- Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Key Insight: this compound is most stable at neutral pH (7.0–7.4), with degradation increasing exponentially below pH 5 .

Experimental Design for Novel Applications

Q. How to design a study investigating this compound’s potential as a biomarker in forensic toxicology?

Methodological Answer:

- Sample Collection : Use postmortem vitreous humor or serum samples.

- Quantitative Analysis : Employ LC-MS/MS with deuterated internal standards (e.g., d₃-7-Methylhypoxanthine) for calibration.

- Correlation Analysis : Compare this compound levels with established biomarkers (e.g., hypoxanthine) and postmortem interval (PMI) .

Key Data: Hypoxanthine levels in vitreous humor correlate linearly with PMI up to 72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.